A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical and chemical properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile, a key intermediate in various chemical syntheses. The information is compiled from publicly available data sheets and chemical databases.
Chemical Identity
2-Chloro-4-fluoro-5-nitrobenzonitrile is an aromatic compound characterized by the presence of chloro, fluoro, nitro, and cyano functional groups attached to a benzene ring.
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IUPAC Name: 2-Chloro-4-fluoro-5-nitrobenzonitrile
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CAS Number: 183325-39-5[1]
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Molecular Formula: C₇H₂ClFN₂O₂[1]
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Synonyms: 2-Chloro-4-fluoro-5-nitro-benzonitrile, Benzonitrile, 2-chloro-4-fluoro-5-nitro-[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Weight | 200.55 g/mol | [1] |
| Physical Form | Solid | [2] |
| Melting Point | 84-85 °C | [1] |
| Boiling Point | 312.0 ± 42.0 °C (Predicted) | [1] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 142.463 °C | [1] |
| Vapor Pressure | 0.001 mmHg at 25°C | [1] |
| Refractive Index | 1.574 | [1] |
| Purity | 97% | [2] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |
| InChI Key | OUJPFWISNRZAJD-UHFFFAOYSA-N | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 2-Chloro-4-fluoro-5-nitrobenzonitrile are not explicitly available in the reviewed literature. Commercial suppliers typically provide this data on their specification sheets without detailing the specific methodologies used.
However, standard laboratory procedures for determining these properties are well-established:
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Melting Point: The melting point is commonly determined using a calibrated melting point apparatus, where a small sample in a capillary tube is heated at a controlled rate. The range from the temperature at which the substance begins to melt to when it becomes completely liquid is recorded. Differential Scanning Calorimetry (DSC) is another precise method that measures the heat flow required to raise the sample's temperature.
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Boiling Point: For non-volatile solids, the boiling point is often predicted using computational models due to the high temperatures required, which can lead to decomposition. Experimental determination for stable compounds would involve distillation under controlled pressure.
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Density: Density can be predicted computationally. Experimental determination for a solid would typically involve methods like gas pycnometry.
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Spectroscopic Data (NMR, IR, Mass Spec): While specific spectra are not provided in the search results, the structural elucidation of 2-Chloro-4-fluoro-5-nitrobenzonitrile would be confirmed using standard spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) to determine the chemical environment of the hydrogen, carbon, and fluorine atoms.
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Infrared (IR) Spectroscopy to identify the characteristic vibrational frequencies of the functional groups (e.g., C≡N, NO₂, C-Cl, C-F).
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Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
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Logical Relationships of Compound Properties
The following diagram illustrates the relationship between the core chemical identity of 2-Chloro-4-fluoro-5-nitrobenzonitrile and its associated physical and chemical data points.
Caption: Logical flow from chemical identity to its physical properties.







